Laboratories quantifying the DCM-induced N-Chloromethyl Olanzapine Chloride impurity in Olanzapine API must use a certified standard to avoid batch rejection. This quaternary ammonium salt (EP Impurity C) offers distinct HPLC retention and high solubility, enabling precise detector calibration. • Achieves
N-Chloromethyl Olanzapine Chloride (CAS 719300-59-1), officially designated in pharmacopeial monographs as Olanzapine EP Impurity C or Chloromethyl Olanzapinium Chloride, is a quaternary ammonium salt formed via the alkylation of olanzapine's tertiary amine by dichloromethane (DCM) [1]. In pharmaceutical procurement and QA/QC environments, this compound serves as an essential analytical reference standard. Unlike the parent active pharmaceutical ingredient (API), this specific salt carries a permanent positive charge, fundamentally altering its physicochemical properties, including aqueous solubility and chromatographic behavior [2]. Procurement of this highly pure standard is critical for laboratories validating high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) methods to ensure compliance with ICH guidelines and strict pharmacopeial limits regarding process-induced, solvent-related impurities.
Attempting to substitute N-Chloromethyl Olanzapine Chloride with crude olanzapine degradation mixtures or closely related structural analogs (such as Olanzapine N-oxide or Impurity A) fails in rigorous analytical and process chemistry workflows [1]. Because it is a permanently charged quaternary ammonium cation, Impurity C exhibits significantly higher aqueous solubility and a drastically shifted reverse-phase HPLC retention time compared to the lipophilic olanzapine free base[2]. Generic degradation mixtures cannot provide the exact quantitative baseline required to calibrate detectors for this specific DCM-induced adduct. Consequently, using an uncalibrated surrogate prevents accurate quantification of the impurity, risking batch rejection if the material exceeds the strict regulatory threshold (typically <0.1% w/w) for process-related impurities.
In reverse-phase HPLC systems utilizing buffered mobile phases, N-Chloromethyl Olanzapine Chloride demonstrates a significantly shorter retention time than the parent API [1]. As a quaternary ammonium salt, its permanent positive charge increases its polarity, resulting in a distinct Relative Retention Time (RRT) that elutes well before the lipophilic olanzapine base.
| Evidence Dimension | Chromatographic polarity and Relative Retention Time (RRT) |
| Target Compound Data | Early elution profile characteristic of highly polar, permanently charged cations |
| Comparator Or Baseline | Olanzapine free base (lipophilic, later elution) |
| Quantified Difference | Baseline resolution achieved due to fundamental charge-state differences |
| Conditions | Reverse-phase HPLC with buffered mobile phase |
Procurement of this exact standard is mandatory to establish system suitability and prevent co-elution errors during routine API batch release testing.
During LC-MS analysis, N-Chloromethyl Olanzapine Chloride yields a distinct, pre-formed molecular cation [M]+ at m/z 361.9, alongside a characteristic isotopic pattern due to the presence of the chlorine atom . This contrasts sharply with the olanzapine free base, which typically forms a protonated adduct [M+H]+ at m/z 313[1].
| Evidence Dimension | Mass-to-charge ratio (m/z) and isotopic pattern |
| Target Compound Data | Pre-formed cation [M]+ at m/z 361.9 with distinct chlorine isotopic signature |
| Comparator Or Baseline | Olanzapine base ([M+H]+ at m/z 313) |
| Quantified Difference | ~49 Da mass shift and distinct isotopic distribution |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) |
The distinct m/z and isotopic pattern allow analytical chemists to unambiguously confirm structural identity and quantify trace levels of this specific solvent-induced impurity without interference.
N-Chloromethyl Olanzapine Chloride is highly soluble in water due to its ionic nature, whereas Olanzapine Form I (the target API) is essentially insoluble in aqueous media [1]. Process chemists utilize this differential solubility to reject Impurity C via aqueous washing of the crude API crystallized from dichloromethane [2].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Highly water-soluble (quaternary ammonium salt) |
| Comparator Or Baseline | Olanzapine Form I (essentially insoluble in water) |
| Quantified Difference | Orders of magnitude difference in aqueous partition coefficient |
| Conditions | Aqueous washing during API crystallization and purification |
Process engineers must procure this standard to spike crude mixtures and quantitatively validate the efficiency of aqueous wash steps in reducing Impurity C below the 0.1% threshold.
The formation of N-Chloromethyl Olanzapine Chloride is directly linked to the use of dichloromethane (DCM) as a solvent during olanzapine synthesis or extraction. In DCM, olanzapine undergoes a time- and temperature-dependent nucleophilic substitution, generating Impurity C at levels that can exceed 0.2% w/w if drying and crystallization parameters are not strictly controlled [1]. This degradation pathway is absent when non-halogenated solvents are used [2].
| Evidence Dimension | Impurity formation rate |
| Target Compound Data | Time-dependent accumulation of Impurity C (up to >0.2% w/w) |
| Comparator Or Baseline | Olanzapine processed in non-halogenated solvents (0% Impurity C formation) |
| Quantified Difference | Absolute dependence on DCM exposure for impurity generation |
| Conditions | Refluxing or prolonged storage of Olanzapine in dichloromethane |
Procurement of this standard enables manufacturers to accurately monitor solvent-induced degradation and optimize process parameters to minimize API loss.
N-Chloromethyl Olanzapine Chloride is strictly required as a system suitability and reference standard to comply with EP and USP monographs for Olanzapine API. Procurement ensures that QA/QC laboratories can accurately calibrate HPLC detectors to verify that this specific process impurity remains below the regulatory limit of 0.1% w/w .
Because of its high aqueous solubility compared to the lipophilic olanzapine base, process chemists use this standard in spiking studies to validate the efficiency of aqueous wash steps. It allows quantitative confirmation that residual dichloromethane-induced adducts are successfully rejected during the final crystallization of Olanzapine Form I [1].
Analytical laboratories developing highly sensitive LC-MS/MS methods for trace impurity profiling utilize this compound to establish exact limits of detection (LOD) and quantification (LOQ). Its distinct pre-formed molecular cation and chlorine isotopic signature provide an unambiguous baseline for calibrating mass spectrometers against complex API matrices [2].